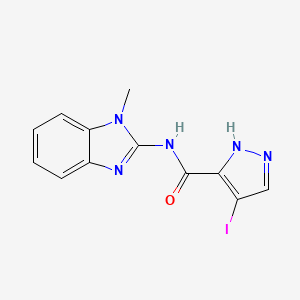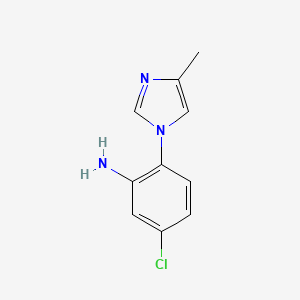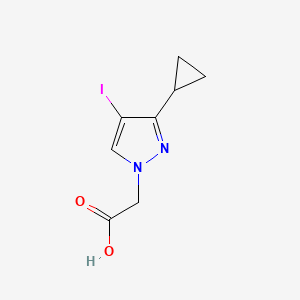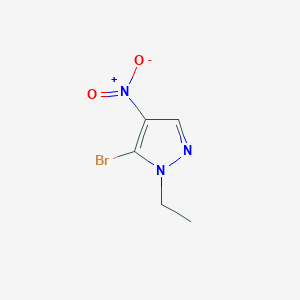
5-Bromo-1-ethyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, ethyl, and nitro groups on the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be replaced with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, Grignard reagents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by the substitution of the bromine or ethyl groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-ethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-ethyl-3-nitro-1H-pyrazole
- 5-Bromo-1-methyl-4-nitro-1H-pyrazole
- 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Uniqueness
5-Bromo-1-ethyl-4-nitro-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6BrN3O2 |
|---|---|
Molekulargewicht |
220.02 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-4-nitropyrazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
RTPYNXAUYBXGCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908485.png)
![4-(13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10908488.png)
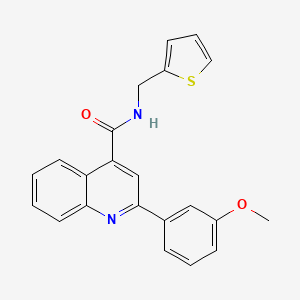
![1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10908491.png)
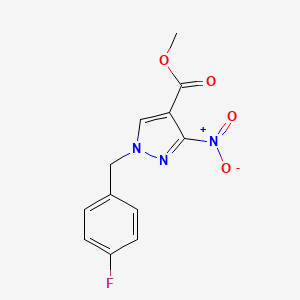
![N-(2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908508.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10908516.png)
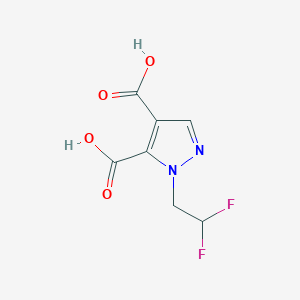
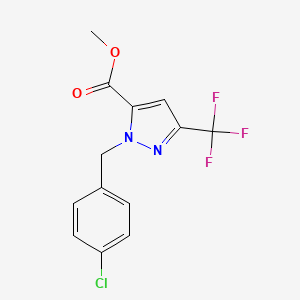
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10908535.png)
![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)
